1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
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Description
1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H14ClFN4O and its molecular weight is 344.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Hirshfeld Surface Analysis and DFT Calculations
A study by Ahmed et al. (2020) elaborated on the synthesis and characterization of triazole derivatives, emphasizing π-hole tetrel bonding interactions, which were analyzed using Hirshfeld surface analysis and DFT calculations. These interactions are crucial for understanding the molecular assembly and properties of triazole compounds (Ahmed et al., 2020).
Crystal Structure of Antifungal Compounds
Wang et al. (2018) reported on the crystal structure of a novel 1,2,4-triazolo[4,3-a]pyridine compound, showcasing its potential antifungal activities based on preliminary biological tests against several fungal pathogens (Wang et al., 2018).
Antimicrobial Activities
Evaluation of Antimicrobial Activities
Research by Bayrak et al. (2009) involved synthesizing new 1,2,4-triazoles from isonicotinic acid hydrazide and assessing their antimicrobial activities. This study highlights the potential of these compounds in contributing to the development of new antimicrobial agents (Bayrak et al., 2009).
Materials Science Applications
Two-Photon Absorption Chromophores
Yan et al. (2007) synthesized multi-branched two-photon absorption chromophores containing styrylpyridyl moieties, exploring their potential in photopolymerization and fluorescent applications. Such research underscores the versatile applicability of triazole derivatives in materials science, particularly in optical materials and photonics (Yan et al., 2007).
Anticancer Activity
Anti-Lung Cancer Activity
A study on fluoro substituted benzo[b]pyran derivatives by Hammam et al. (2005) demonstrated significant anti-lung cancer activity, illustrating the potential therapeutic applications of fluoro-substituted compounds in oncology (Hammam et al., 2005).
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4-cyclopropyl-5-pyridin-3-yl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c18-14-4-1-5-15(19)13(14)10-22-17(24)23(12-6-7-12)16(21-22)11-3-2-8-20-9-11/h1-5,8-9,12H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSXOKSUTAWZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=C(C=CC=C3Cl)F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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